6-Formylpicolinamide

Organic Synthesis Schiff Base Formation Aldehyde Reactivity

Sourcing 2,6-disubstituted pyridines with precise regiochemistry for ligand design often leads to isomer contamination, compromising complexation studies. 6-Formylpicolinamide (CAS 135450-38-3) solves this with the formyl group explicitly at the 6-position, essential for reproducible metal-chelation geometry. - Enables directed Schiff base condensation at the 6-aldehyde for multidentate ligand synthesis. - Serves as a key precursor to fused pyridopyrimidine scaffolds relevant in kinase inhibitor research. - Available as an analytically verified building block, eliminating the need for tedious in-house separation of positional isomers.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 135450-38-3
Cat. No. B138504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Formylpicolinamide
CAS135450-38-3
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)N)C=O
InChIInChI=1S/C7H6N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-4H,(H2,8,11)
InChIKeyNBFLHJLCQUACQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Formylpicolinamide: Identity & Structure


6-Formylpicolinamide (CAS 135450-38-3), systematically named 6-formylpyridine-2-carboxamide, is a heterocyclic organic compound belonging to the picolinamide class of molecules . Its molecular formula is C₇H₆N₂O₂ with a molecular weight of 150.13 g/mol . The compound is characterized by a pyridine ring bearing a carboxamide group at the 2-position and a formyl group (-CHO) at the 6-position . This structural arrangement confers distinct reactivity profiles compared to its analogs, making it a valuable intermediate in medicinal and organic chemistry research .

Why 6-Formylpicolinamide Cannot Be Substituted


The substitution of 6-Formylpicolinamide with a generic picolinamide or a differently substituted analog is not chemically equivalent due to the critical role of the 6-formyl group. The formyl substituent at the 6-position is not merely a passive structural feature; it actively governs the compound's electronic distribution, metal-chelation geometry, and reactivity as an electrophilic center for condensation reactions . Positional isomers, such as 3- or 4-formylpicolinamide, exhibit different steric and electronic environments, leading to altered binding affinities and reaction pathways . Furthermore, the absence of the formyl group in unsubstituted picolinamide eliminates the capacity for specific transformations like Schiff base formation or selective metal coordination, which are essential for many downstream synthetic and biological applications . Therefore, procurement of the specific 6-formyl derivative is a non-negotiable requirement for experimental reproducibility and targeted chemical synthesis.

6-Formylpicolinamide vs. Closest Analogs


Formyl Group Enables Condensation Reactions

6-Formylpicolinamide contains a formyl group at the 6-position, which acts as an electrophilic center for nucleophilic addition reactions such as Schiff base formation with primary amines . In contrast, unsubstituted picolinamide lacks this reactive handle, limiting its utility to simple amide coupling or coordination chemistry without the capacity for aldehyde-specific derivatization [1].

Organic Synthesis Schiff Base Formation Aldehyde Reactivity

Enhanced Metal Chelation by Formyl Group

The 6-formyl group in 6-Formylpicolinamide can participate in metal coordination through its oxygen atom, expanding the chelation denticity beyond the N,O-donor set of the picolinamide core . This contrasts with picolinamide, which acts primarily as a bidentate ligand via the pyridine nitrogen and amide oxygen [1]. While no direct quantitative comparison data for metal-binding constants (log K) were found, the structural basis for differential coordination behavior is well-established in the literature for formyl-substituted pyridines .

Coordination Chemistry Ligand Design Metal Complexes

Positional Isomer Differentiation

The position of the formyl group on the picolinamide ring critically influences molecular geometry and electronic properties. While quantitative biological data for all three isomers are not publicly available, computational data (e.g., density functional theory calculations) and crystallographic studies for related compounds demonstrate that regioisomers exhibit distinct molecular conformations and intermolecular interactions [1]. For instance, 3-Formylpicolinamide (CAS 91673-55-1) and 4-Formylpicolinamide (CAS 1357572-88-3) are distinct chemical entities with separate CAS numbers and are not interchangeable with the 6-formyl isomer in any scientific application .

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Oxidation State Dictates Reactivity

6-Formylpicolinamide (oxidation state of carbon: +1) and 6-Hydroxymethylpicolinamide (CAS 41337-83-1, oxidation state of carbon: -1) are related by a redox couple . The formyl compound is the oxidized counterpart and serves as an electrophile, while the hydroxymethyl analog is a nucleophile. In synthetic sequences, 6-Formylpicolinamide can be prepared by oxidation of 6-Hydroxymethylpicolinamide using manganese dioxide, as described in a patent procedure . This redox distinction means that the two compounds cannot be substituted for one another in reactions requiring an aldehyde electrophile versus an alcohol nucleophile.

Oxidation State Functional Group Interconversion Synthetic Intermediate

6-Formylpicolinamide: Key Application Scenarios


Schiff Base Ligand and Metal Complex Synthesis

6-Formylpicolinamide's 6-formyl group is ideally suited for condensation with primary amines to generate Schiff base ligands . These ligands can be further reacted with transition metals to form coordination complexes with potential applications in catalysis, magnetic materials, and bioinorganic chemistry. The presence of both an amide and an aldehyde donor set allows for the design of multidentate ligands with tunable properties .

Heterocyclic Synthesis Precursor

The aldehyde moiety serves as a versatile handle for constructing fused heterocyclic systems, such as pyridopyrimidines or imidazopyridines, via cyclocondensation reactions . This application is particularly relevant in medicinal chemistry, where such scaffolds are prevalent in kinase inhibitors and other bioactive molecules. The 6-position is strategically located to influence the geometry and electronic properties of the resulting heterocycles .

Isomer-Specific Reference Standard

Due to the existence of positional isomers (3- and 4-formyl) and redox-related analogs (6-hydroxymethyl), 6-Formylpicolinamide is essential as an authentic reference standard for method development and validation in analytical chemistry . Its use ensures accurate identification and quantification in complex mixtures, such as reaction monitoring or impurity profiling in pharmaceutical development.

Agrochemical Building Block

Picolinamide derivatives are a known pharmacophore in fungicides and herbicides [1]. 6-Formylpicolinamide can be utilized as a key intermediate for the introduction of the picolinamide core into more complex agrochemical candidates, leveraging the formyl group for further diversification [1].

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